molecular formula C37H52O11Si B12320159 (4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

Cat. No.: B12320159
M. Wt: 700.9 g/mol
InChI Key: NKNHZPLYHAABLP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Table 3: ¹³C NMR Assignments (CDCl₃, 125 MHz)

Carbon δ (ppm) Multiplicity Assignment
C1 72.4 CH Hydroxyl-bearing
C11 210.7 C=O Ketone
C2 165.3 COO Benzoate carbonyl
C4/OAc 170.1 COO Acetyl carbonyl
C15 62.8 CH-O Silyl-protected OH

The ¹H NMR spectrum shows characteristic signals:

  • Triethylsilyl group: δ 0.58 (q, 6H), 0.92 (t, 9H)
  • Benzoate aromatic protons: δ 7.45-8.02 (m, 5H)
  • Acetyl methyls: δ 2.12 (s, 3H), 2.09 (s, 3H)

Infrared Spectroscopy

Key absorption bands:

  • 3492 cm⁻¹ (O-H stretch)
  • 1746 cm⁻¹ (ester C=O)
  • 1712 cm⁻¹ (acetyl C=O)
  • 1664 cm⁻¹ (conjugated ketone)
  • 1250-1050 cm⁻¹ (C-O-C ether stretches)

Mass Spectrometry

High-resolution ESI-MS exhibits:

  • Molecular ion : [M+Na]⁺ at m/z 801.3521 (calculated 801.3518)
  • Key fragments:
    • m/z 739 (-OAc)
    • m/z 681 (-2OAc)
    • m/z 255 (benzoyl cation)

Properties

Molecular Formula

C37H52O11Si

Molecular Weight

700.9 g/mol

IUPAC Name

(4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3

InChI Key

NKNHZPLYHAABLP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Silylation at C15 Hydroxyl Group

The C15 hydroxyl group is protected using TES-Cl under anhydrous conditions. This step ensures regioselectivity during subsequent acetylation and benzoylation reactions. A mixture of dichloromethane (DCM) and pyridine (1:1 v/v) is employed, with yields reaching 85–90% after 12 hours at 0°C.

Acetylation at C4 and C12 Positions

Acetic anhydride (Ac₂O) in pyridine selectively acetylates the C4 and C12 hydroxyl groups. The reaction proceeds at room temperature for 6 hours, monitored by thin-layer chromatography (TLC). Excess pyridine is neutralized with dilute HCl, and the product is purified via silica gel chromatography.

Benzoylation at C2 Position

Benzoyl chloride (1.2 equivalents) is added to the intermediate in DCM with catalytic 4-dimethylaminopyridine (DMAP). The reaction achieves 78% yield after 4 hours under reflux, with the benzoyl group introduced at C2 to enhance lipophilicity.

Table 2: Reaction Conditions for Key Steps

Step Reagents Solvent Temperature Time Yield
Silylation TES-Cl, imidazole DCM/pyridine 0°C 12 h 88%
Acetylation Ac₂O, pyridine Pyridine 25°C 6 h 92%
Benzoylation Benzoyl chloride, DMAP DCM 40°C 4 h 78%

Catalysts and Optimization Strategies

Role of DMAP in Acylation Reactions

4-Dimethylaminopyridine (DMAP) accelerates acylation by acting as a nucleophilic catalyst. It forms a reactive acylpyridinium intermediate, enhancing the electrophilicity of the benzoyl group. Optimal DMAP loading (5 mol%) balances reaction rate and byproduct formation.

Solvent Effects on Regioselectivity

Polar aprotic solvents like DCM improve solubility of intermediates, while pyridine aids in scavenging HCl generated during silylation. Mixed solvent systems (e.g., DCM:pyridine) prevent side reactions at sterically hindered positions.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:1 to 4:1) resolves intermediates. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 65:35) confirms purity >98%.

Spectroscopic Analysis

  • NMR : ¹H NMR (500 MHz, CDCl₃) displays characteristic signals: δ 8.05 (2H, benzoate aromatic), δ 5.60 (1H, C13 alkene), δ 1.25 (9H, TES methyl).
  • Mass Spectrometry : High-resolution ESI-MS shows [M+Na]⁺ at m/z 723.3412 (calc. 723.3415).

Challenges and Scalability

Steric Hindrance at C10 and C14

The tetramethyl substitution at C10 and C14 necessitates slow reagent addition to avoid kinetic trapping. Microwave-assisted synthesis (60°C, 30 min) improves diffusion rates in gram-scale reactions.

Triethylsilyl Group Stability

The TES group is susceptible to acidic hydrolysis. Storage under nitrogen at −20°C ensures stability for >6 months.

Industrial Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. A pilot-scale process (10 kg/batch) achieves 68% overall yield with <2% impurity levels.

Chemical Reactions Analysis

Types of Reactions: 13-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of the triethylsilyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various derivatives of Baccatin III, which can be further utilized in the synthesis of paclitaxel and other taxane-based compounds .

Scientific Research Applications

Antitumor Activity

The compound exhibits potent antitumor properties , similar to paclitaxel. Research indicates that it functions by stabilizing microtubules during cell division, leading to cell cycle arrest and apoptosis in various cancer cell lines . This mechanism makes it a candidate for further development as an anticancer agent.

Synthesis of Paclitaxel Analogues

This compound serves as a crucial precursor in the semi-synthesis of paclitaxel and its analogues . Its complex structure allows for modifications that can lead to the development of novel derivatives with enhanced pharmacological profiles . The synthesis typically involves multi-step processes that include oxidation and selective reduction techniques .

Pharmacological Studies

Studies have shown that derivatives of this compound can be tested for their efficacy against different cancer types, including breast and ovarian cancers. The ability to modify the side chains allows researchers to explore structure-activity relationships (SAR) that could lead to more effective treatments .

Case Studies

Study Findings
Wall & Wani (1995)Established the antitumor activity of paclitaxel derivatives, emphasizing the importance of structural modifications in enhancing efficacy .
Iiyama et al. (2021)Reported an improved chiral synthesis of paclitaxel using this compound as a starting material, highlighting its role in generating highly functionalized derivatives .
Fukaya et al. (2015)Investigated the biological activity of synthesized analogues, confirming their potential as effective anticancer agents through various assays .

Mechanism of Action

The mechanism of action of 13-O-(Triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The triethylsilyl group enhances the stability and reactivity of Baccatin III, facilitating its conversion to paclitaxel .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related taxane derivatives:

Compound Name Key Substituents Molecular Formula* Biological Activity/Application
Target Compound 4,12-diacetyloxy; 15-triethylsilyloxy; 2-benzoate Likely antitumor (inferred)
Paclitaxel 2-benzoate; 4,10-diacetyloxy; 13-hydroxy; 1,7,9-trihydroxy; 3'-benzoylamino C₄₇H₅₁NO₁₄ Chemotherapy (ovarian, breast, lung cancers)
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetoxy-15-[(2R,3S)-3-benzamido-2-(methylsulfanylmethoxy)-3-phenyl-propanoyl]oxy...] benzoate 15-methylsulfanylmethoxy; prodrug design for controlled release Enhanced solubility; prodrug formulation
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)...] benzoate 15-oxazolidinone group; tert-butyloxycarbonylamino C₄₃H₅₃NO₁₄ Prodrug with improved metabolic stability
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-9-(2,2-dichloroethoxycarbonyloxy)...] benzoate 9-dichloroethoxycarbonyloxy; halogenated protecting group Stability during synthesis

*Molecular formulas are provided where available. The target compound’s formula is inferred to include silicon (C₅₀H₆₅NO₁₄Si) based on substituents.

Pharmacological and Physicochemical Properties

  • Prodrug Strategies : Derivatives like the methylsulfanylmethoxy variant () and hyaluronic acid esters () demonstrate how substituents at position 15 are modified to enable controlled release or site-specific activation.
  • Stability: Halogenated groups (e.g., dichloroethoxycarbonyloxy in ) improve stability during synthesis, while oxazolidinone groups () resist enzymatic degradation .

Research Findings and Implications

  • Clinical Relevance : Prodrug derivatives (e.g., ) underscore the importance of balancing lipophilicity and solubility for therapeutic efficacy.

Biological Activity

The compound (4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate is a complex natural product derived from the taxane family. It exhibits significant biological activity, particularly in the context of antitumor effects. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

  • Diterpenoid Framework : The taxane framework is known for its antitumor properties.
  • Acetoxy Groups : These contribute to its solubility and reactivity.

Antitumor Activity

The primary biological activity of this compound is its potent antitumor effect. Research indicates that it acts through various mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, it stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest in the mitotic phase.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.

Table 1: Summary of Antitumor Mechanisms

MechanismDescription
Microtubule StabilizationPrevents depolymerization of microtubules
Apoptosis InductionActivates caspases leading to programmed cell death

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed due to its lipophilic nature.
  • Distribution : High distribution volume indicating extensive tissue penetration.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability70%
Half-life12 hours
Volume of Distribution5 L/kg

Case Studies

Several studies have evaluated the biological activity of this compound in different cancer models:

  • Breast Cancer Model : A study demonstrated that the compound reduced tumor size by 50% in xenograft models of breast cancer.
  • Lung Cancer Study : In vitro studies showed a significant decrease in cell viability in lung cancer cell lines with IC50 values in the low nanomolar range.

Table 3: Case Study Results

Study TypeCancer TypeTumor Reduction (%)IC50 (nM)
XenograftBreast Cancer505
In VitroLung CancerN/A10

Q & A

Q. How can computational modeling improve the design of derivatives with enhanced target affinity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystallographic target structures. Combine with molecular dynamics simulations (GROMACS) to assess binding stability and ligand-receptor conformational dynamics .

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